Lacto-N-difucohexaose II is primarily derived from human milk, where it contributes to the oligosaccharide profile that supports infant health. It is classified as a fucosylated oligosaccharide, specifically a hexasaccharide, due to its six sugar units. The structural composition includes galactose, glucose, N-acetylglucosamine, and fucose residues, which are linked through glycosidic bonds.
The synthesis of Lacto-N-difucohexaose II can be achieved through several methods, including enzymatic synthesis and microbial fermentation.
Enzymatic Synthesis:
Microbial Fermentation:
The molecular structure of Lacto-N-difucohexaose II consists of a backbone formed by alternating residues of galactose and N-acetylglucosamine, with terminal fucose residues attached via α-1,2 or α-1,3 linkages.
Lacto-N-difucohexaose II participates in various chemical reactions, primarily involving glycosidic bond formation and hydrolysis:
The mechanism by which Lacto-N-difucohexaose II exerts its biological effects involves several pathways:
Lacto-N-difucohexaose II exhibits several notable physical and chemical properties:
Lacto-N-difucohexaose II has several scientific applications:
Lacto-N-difucohexaose (LNDFH) belongs to the family of human milk oligosaccharides (HMOs) characterized by a hexasaccharide framework. Its foundational structure consists of a lactose core (Galactoseβ1-4Glucose) extended by Type 1 chain motifs (Galactoseβ1-3N-acetylglucosamine). This backbone is systematically elongated through β1-3 linkages between N-acetylglucosamine and galactose residues, forming a linear hexasaccharide skeleton: Galactoseβ1-3GlcNAcβ1-3Galactoseβ1-4Glucose [4] [5]. Unlike sialylated HMOs, LNDFH is classified as a neutral oligosaccharide due to the absence of sialic acid and the presence of fucose residues that govern its biological interactions. The reducing terminus consistently features glucose, while non-reducing ends exhibit terminal galactose or fucose modifications. This structural configuration allows LNDFH to maintain solubility in aqueous environments while serving as a scaffold for fucosylation-dependent biological activities [8] [10].
LNDFH exists as two principal isoforms—LNDFH-I and LNDFH-II—distinguished by unique fucosylation patterns that dictate their biochemical properties:
Table 1: Structural and Functional Differences Between Lacto-N-difucohexaose Isoforms
Isoform | Fucosylation Pattern | Terminal Epitope | Lewis Blood Group Association |
---|---|---|---|
LNDFH-I | Fucoseα1-2Galactose + Fucoseα1-4GlcNAc | Lewisb | Secretor-dependent |
LNDFH-II | Fucoseα1-4GlcNAc + Fucoseα1-3Galactose | Lewisa | Non-secretor-associated |
LNDFH isoforms exhibit structural and functional parallels with simpler fucosylated HMOs, though their size and branching confer unique properties:
Table 2: Comparison of LNDFH with Major Fucosylated Human Milk Oligosaccharides
HMO | Structure | Secretor Dependence | Relative Abundance | Bifidogenic Specificity |
---|---|---|---|---|
2′-Fucosyllactose | Fucoseα1-2Galactoseβ1-4Glucose | High (FUT2-dependent) | ~30% of total HMOs | B. longum subsp. infantis |
Lacto-N-fucopentaose I | Galactoseβ1-3[Fucoseα1-4]GlcNAcβ1-3Galactoseβ1-4Glucose | High | 5–10% | B. bifidum |
LNDFH-I | Hexasaccharide with Lewisb | Absolute | <1% | Species-specific modulation [2] |
LNDFH-II | Hexasaccharide with Lewisa | Independent | <1% | Associates with B. dentium [2] |
Advanced analytical techniques have been pivotal in resolving LNDFH isomeric complexity:
These methodologies collectively overcome limitations in traditional carbohydrate analysis, enabling precise structural assignments crucial for understanding HMO bioactivity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7